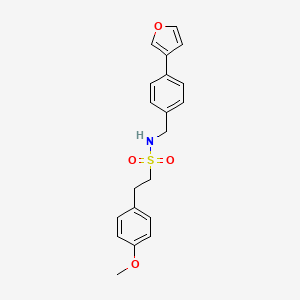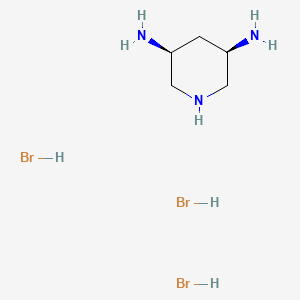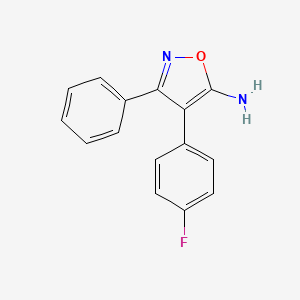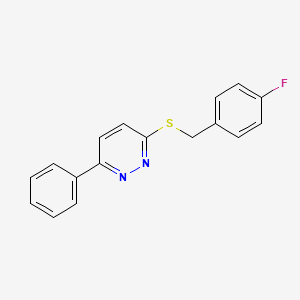
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as FBA-TPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different applications.
作用機序
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide is not yet fully understood, but it is believed to act by modulating the activity of ion channels and receptors in the nervous system. Specifically, this compound has been found to interact with a number of different ion channels and receptors, including the NMDA receptor and the TRPV1 receptor. These interactions result in the modulation of synaptic transmission and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has a number of different biochemical and physiological effects, including the modulation of ion channel and receptor activity, as well as the regulation of synaptic transmission and neuronal excitability. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its ability to modulate the activity of ion channels and receptors in the nervous system. This makes it a valuable tool for studying the mechanisms underlying neurological disorders and for developing new therapeutic agents. However, one limitation of using this compound is that its effects on the nervous system are not yet fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are a number of different future directions for research involving N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of focus is the development of new therapeutic agents based on this compound, particularly for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the further elucidation of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, future research may focus on the optimization of this compound synthesis methods and the development of new analytical methods for studying this compound.
合成法
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a number of different methods, including the reaction of 4-(furan-3-yl)benzaldehyde with 2-(4-methoxyphenyl)ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can then be purified using standard methods such as column chromatography.
科学的研究の応用
N-(4-(furan-3-yl)benzyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a number of different effects on the nervous system, including the ability to modulate the activity of ion channels and receptors. This compound has also been shown to have potential as a therapeutic agent for a number of different neurological disorders, including epilepsy and neuropathic pain.
特性
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-20-8-4-16(5-9-20)11-13-26(22,23)21-14-17-2-6-18(7-3-17)19-10-12-25-15-19/h2-10,12,15,21H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDSDKNAUQBBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B2911682.png)
![3-(4-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2911683.png)
![2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol](/img/structure/B2911684.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2911688.png)
![N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide](/img/structure/B2911690.png)
![N-methyl-1-[2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B2911691.png)


![N-[(3-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2911699.png)
![2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2911700.png)



